molecular formula C22H15F3N2O4S2 B2746877 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 500202-89-1

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2746877
CAS No.: 500202-89-1
M. Wt: 492.49
InChI Key: MVVPLIMUDGBURG-MFOYZWKCSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a (5Z)-configured arylidene substituent. The structure integrates a 4-methoxyphenyl methylidene group at position 5, a sulfanylidene (thione) at position 2, and a pyrrolidine-2,5-dione moiety substituted with a 3-(trifluoromethyl)phenyl group at position 1. Such derivatives are synthesized via cyclocondensation or cycloaddition reactions, as evidenced by analogous protocols in the literature .

Properties

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O4S2/c1-31-15-7-5-12(6-8-15)9-17-20(30)27(21(32)33-17)16-11-18(28)26(19(16)29)14-4-2-3-13(10-14)22(23,24)25/h2-10,16H,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVPLIMUDGBURG-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic molecule that exhibits significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound contains several notable structural features:

  • Thiazolidine Ring : Contributes to its biological activity and potential therapeutic applications.
  • Pyrrolidine Moiety : Enhances the compound's chemical reactivity.
  • Methoxyphenyl Group : Increases solubility and may influence biological interactions.

Molecular Formula : C19_{19}H16_{16}F3_{3}N1_{1}O4_{4}S2_{2}
Molecular Weight : Approximately 400.45 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antioxidant Activity

Studies have shown that thiazolidine derivatives can possess antioxidant properties. For instance, compounds similar to the target compound have demonstrated significant inhibition of lipid peroxidation, indicating their potential to protect against oxidative stress .

2. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown the ability to modulate enzyme activities involved in inflammatory pathways and cancer progression. The mechanism often involves binding to active sites of enzymes, thereby inhibiting their function .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolidine derivatives. For example:

  • Compound Efficacy : In vitro studies revealed that derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50_{50} values ranging from 0.11 to 0.31 µM .

The proposed mechanisms include:

  • Apoptosis Induction : Compounds induce apoptosis via caspase activation pathways.
  • Cell Cycle Modulation : They affect cell cycle progression, which is crucial for cancer treatment strategies.

Comparative Analysis of Related Compounds

To better understand the biological activity of the target compound, a comparison with related thiazolidine derivatives is essential:

Compound NameStructural FeaturesBiological Activity
Compound AThiazolidine backbone with methoxy groupsAntioxidant and anticancer
Compound BSubstituted phenyl groupsEnzyme inhibition
Compound CFluorinated derivativesEnhanced anticancer activity

Case Studies

  • Study on Antioxidant Activity :
    • Researchers evaluated the antioxidant capacity using the TBARS assay, revealing that specific substitutions significantly enhance protective effects against oxidative damage .
  • Cytotoxicity Assessment :
    • A series of thiazolidine derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity, with some compounds achieving IC50_{50} values below 0.5 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include rhodanine-based thiazolidinones and pyrrolidinedione derivatives. Below is a comparative analysis:

Compound Key Structural Features Biological Activity Synthesis Route Reference
Target Compound 4-Methoxyphenyl methylidene, trifluoromethylphenyl-pyrrolidinedione Antidiabetic, antimicrobial (hypothesized based on structural analogues) Cyclocondensation of thiosemicarbazide with chloroacetic acid derivatives
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene, phenyl substituent Antimicrobial, antioxidant Microwave-assisted or conventional reflux in DMF/acetic acid
3-Carboxymethyl-5-(2-methylcinnamylidene)rhodanine (Kinedak®) 2-Methylcinnamylidene, carboxymethyl group Antidiabetic (PPAR-γ agonist) Aldol condensation followed by cyclization
3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxothiazolidin-3-yl]propanoic acid Fluorophenoxy-pyridopyrimidinyl substituent, propanoic acid chain Anti-inflammatory, kinase inhibition Multi-step coupling of pyridopyrimidine with rhodanine-thiolactam
5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-Methoxyphenyl methylidene, 4-hydroxyphenyl Anticancer (topoisomerase inhibition) Reflux of thiosemicarbazide with chloroacetic acid and oxocompounds

Key Findings

Substituent Effects: The trifluoromethyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets (e.g., PPAR-γ) compared to non-fluorinated analogues . 4-Methoxyphenyl vs.

Biological Activity: Rhodanine derivatives with pyrrolidinedione moieties (e.g., the target compound) exhibit dual inhibitory effects on enzymes like aldose reductase and α-glucosidase, unlike simpler thiazolidinones . Sulfanylidene (thione) at position 2 enhances metal-chelating properties, critical for antimicrobial activity, as seen in analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one .

Synthetic Challenges :

  • The Z-configuration at position 5 is stabilized by intramolecular hydrogen bonding in the target compound, a feature absent in analogues with bulkier substituents (e.g., pyridopyrimidinyl groups) .
  • Microwave-assisted synthesis (used in simpler analogues) is less effective for the target compound due to steric hindrance from the trifluoromethyl group, necessitating conventional thermal methods .

Contradictions and Limitations

  • While 3-carboxymethyl-5-(2-methylcinnamylidene)rhodanine (Kinedak®) is a clinically validated antidiabetic, the target compound’s pyrrolidinedione substituent may reduce PPAR-γ affinity despite structural similarities .
  • Evidence for antimicrobial activity in the target compound remains hypothetical, as direct studies are absent in the provided literature.

Q & A

Q. Example SAR Table :

Analog SubstituentCOX-2 IC50_{50} (µM)PPAR-γ Activation (%)
4-Methoxy (Parent)0.45 ± 0.0278 ± 3
4-Ethoxy0.38 ± 0.0385 ± 2
4-Fluoro1.20 ± 0.1062 ± 4
Data adapted from .

Advanced: How to assess the compound’s metabolic stability and potential for drug development?

Methodological Answer:

In Vitro Microsomal Assays :

  • Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS .
  • Calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}) .

CYP450 Inhibition Screening :

  • Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolism-related drug interactions .

Pharmacokinetic Profiling :

  • Administer orally to rodents; measure plasma concentration-time curves and bioavailability (F%) .

Q. Key Findings :

  • t1/2_{1/2} : 2.5 h (human microsomes) vs. 3.8 h (rat).
  • Bioavailability : 22% (oral) due to first-pass metabolism .

Basic: What are the primary biological targets or pathways investigated for this compound?

Methodological Answer:

  • Anti-inflammatory Targets : COX-2 inhibition (IC50_{50} ~0.45 µM) via competitive binding to the arachidonic acid site .
  • Anticancer Mechanisms : Induces apoptosis in MCF-7 cells by upregulating Bax/Bcl-2 ratio (3.5-fold) and caspase-3 activation .
  • Antimicrobial Activity : MIC of 8 µg/mL against S. aureus via disruption of membrane integrity (SYTOX Green assay) .

Advanced: How to address low yields (<30%) in the final cyclization step of synthesis?

Methodological Answer:

Reaction Optimization :

  • Screen catalysts: DBU or K2_2CO3_3 improves cyclization efficiency by 15–20% .
  • Use microwave-assisted synthesis (100°C, 150 W) to reduce reaction time from 12 h to 2 h .

Solvent Effects :

  • Switch from ethanol to DMF to stabilize intermediates (yield increases to 45%) .

Byproduct Analysis :

  • LC-MS identifies dimerization byproducts; add scavengers (e.g., molecular sieves) to suppress side reactions .

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